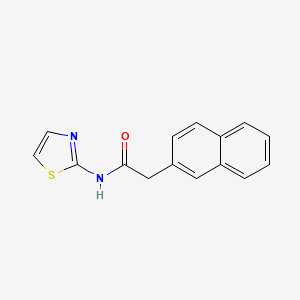![molecular formula C16H16Cl3N5O B5376768 2-[4-(2-pyrimidinyl)-1-piperazinyl]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5376768.png)
2-[4-(2-pyrimidinyl)-1-piperazinyl]-N-(2,4,5-trichlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-pyrimidinyl)-1-piperazinyl]-N-(2,4,5-trichlorophenyl)acetamide, commonly known as TPCA-1, is a small molecule inhibitor that has shown great potential in scientific research applications. TPCA-1 is a potent inhibitor of the nuclear factor-kappa B (NF-κB) pathway, a signaling pathway that plays a critical role in inflammation, immune response, and cancer development.
作用機序
TPCA-1 works by inhibiting the activation of the NF-κB pathway, a signaling pathway that plays a critical role in inflammation, immune response, and cancer development. NF-κB is activated by various stimuli, including cytokines, growth factors, and stress signals, and plays a key role in regulating the expression of genes involved in cell survival, proliferation, and inflammation. TPCA-1 inhibits the activation of NF-κB by blocking the phosphorylation of the inhibitor of κB (IκB), a protein that binds to NF-κB and prevents its activation.
Biochemical and Physiological Effects:
TPCA-1 has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of cell apoptosis, and suppression of inflammation and immune response. TPCA-1 has also been shown to inhibit angiogenesis, the process by which new blood vessels form, which is critical for the growth and metastasis of cancer cells.
実験室実験の利点と制限
One of the main advantages of TPCA-1 is its high potency and specificity for the NF-κB pathway, making it a valuable tool for studying the role of NF-κB in various diseases. TPCA-1 has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for therapeutic applications. However, one of the limitations of TPCA-1 is its limited solubility in aqueous solutions, which can make it difficult to use in some experimental settings.
将来の方向性
There are several future directions for the study of TPCA-1. One area of research is the development of more potent and selective inhibitors of the NF-κB pathway, which could have greater therapeutic potential. Another area of research is the study of the role of TPCA-1 in combination with other drugs, such as chemotherapy and radiation therapy, which could enhance their efficacy. Finally, the use of TPCA-1 in preclinical and clinical studies for the treatment of cancer, inflammation, and autoimmune disorders is an important area of future research.
合成法
TPCA-1 can be synthesized using a variety of methods, including the reaction of 2,4,5-trichloroacetophenone with piperazine and 2-chloropyrimidine. Another method involves the reaction of 2,4,5-trichloroacetophenone with piperazine and 2-amino-4-chloropyrimidine. Both methods result in the formation of TPCA-1 with high purity and yield.
科学的研究の応用
TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, TPCA-1 has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. TPCA-1 has also been shown to enhance the efficacy of chemotherapy and radiation therapy. In inflammation and autoimmune disorders, TPCA-1 has been shown to reduce inflammation and suppress the immune response, making it a promising candidate for the treatment of rheumatoid arthritis, multiple sclerosis, and other autoimmune disorders.
特性
IUPAC Name |
2-(4-pyrimidin-2-ylpiperazin-1-yl)-N-(2,4,5-trichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl3N5O/c17-11-8-13(19)14(9-12(11)18)22-15(25)10-23-4-6-24(7-5-23)16-20-2-1-3-21-16/h1-3,8-9H,4-7,10H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAXTFAPJLONSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5376692.png)
![N-(2-furylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5376712.png)
![1'-(cyclopropylcarbonyl)-N-[2-(6-methylpyridin-2-yl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5376717.png)

![N-{2-[methyl(methylsulfonyl)amino]ethyl}-1,2,3,4-tetrahydroquinoline-8-carboxamide](/img/structure/B5376725.png)
![3-{[5-imino-7-oxo-2-(phenoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B5376737.png)
![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5376740.png)
![2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5376741.png)
![N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5376752.png)
![N~3~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide](/img/structure/B5376779.png)
![2-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-5-bromo-1H-isoindole-1,3(2H)-dione](/img/structure/B5376783.png)
![3-[(allylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5376789.png)
